molecular formula C6H8ClN3O B13199732 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13199732
M. Wt: 173.60 g/mol
InChI Key: BADDAVJGJPVGKM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C6H8ClN3O . It features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile applications in pharmaceutical development . The pyrazole core is a common structural component in a range of biologically active synthetic compounds, including established drugs such as Celecoxib, Sildenafil, and Crizotinib . This specific derivative, characterized by its 4-chloro and amino-ketone substituents, serves as a valuable synthetic intermediate for researchers. It is primarily utilized in the design and synthesis of more complex molecular architectures, particularly in the development of novel compounds for investigating biological targets . The presence of the chlorinated pyrazole ring makes it a promising building block for creating hybrid molecules, such as pyrazole-tetrazole hybrids, which are explored for their enhanced and scalable properties in pharmacological and materials science research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-amino-1-(4-chloro-2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H8ClN3O/c1-10-6(5(11)2-8)4(7)3-9-10/h3H,2,8H2,1H3

InChI Key

BADDAVJGJPVGKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis generally proceeds via two key stages:

This approach leverages well-established pyrazole synthesis methods, followed by targeted functional group modifications.

Pyrazole Core Construction

Method A: Hydrazine-mediated Cyclization

  • Starting Material: 1,3-Dicarbonyl compounds (e.g., acetylacetone derivatives).
  • Reagents: Hydrazine hydrate or substituted hydrazines.
  • Procedure:
    • Condensation of 1,3-dicarbonyl compounds with hydrazine under reflux conditions.
    • Cyclization occurs to form the pyrazole ring.
  • Substituent Introduction:
    • The 4-chloro-1-methyl substituent can be introduced via chlorination of the pyrazole ring or by using chlorinated hydrazines.

Method B: Condensation of 1,3-Dicarbonyl with Chlorinated Hydrazines

  • Use of 4-chloro-1-methylhydrazine as a nucleophile reacting with suitable diketones to form the desired pyrazole.

Functionalization to Introduce the Ethanone and Amino Groups

Step 1: Alkylation at the 5-position

  • The pyrazole ring, after formation, can be selectively alkylated at the 5-position using electrophilic reagents such as halogenated compounds or via directed lithiation.

Step 2: Introduction of the Ethanone Group

  • The ethanone moiety can be introduced through acylation reactions:
    • Reacting the pyrazole derivative with acyl chlorides (e.g., chloroacetyl chloride) under basic conditions.
    • This yields the ethanone linkage at the desired position.

Step 3: Amino Group Addition

  • The amino group at the 2-position can be introduced via nucleophilic substitution or reduction:
    • Starting from a nitro precursor, reduction to the amino group.
    • Alternatively, direct amination using ammonia or amines under catalytic conditions.

Specific Reaction Conditions and Data

Step Reagents Conditions Notes
Pyrazole ring formation Hydrazine hydrate + diketone Reflux in ethanol or acetic acid Forms the core pyrazole ring
Chlorination N-chlorosuccinimide (NCS) or Cl2 Room temperature or mild heating Introduces chloro substituent at 4-position
Alkylation Chloroacetyl chloride Base (e.g., triethylamine), 0°C to room temp Adds ethanone group
Amination NH3 or amines Elevated temperature, catalytic conditions Adds amino group at 2-position

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Type Yield Notes
Hydrazine cyclization Hydrazine hydrate + diketone Cyclization ~70-85% Core pyrazole synthesis
Chlorination NCS or Cl2 Electrophilic substitution Variable At 4-position
Acylation Chloroacetyl chloride Nucleophilic acyl substitution ~60-75% For ethanone group
Nucleophilic amination NH3 or primary amines Substitution ~50-70% For amino group at 2-position

Industrial Considerations

For large-scale production, continuous flow reactors are preferred to improve safety, control, and yield. Optimized parameters include:

  • Precise temperature control (0–25°C during chlorination).
  • Use of inert solvents like dichloromethane or acetonitrile.
  • Catalytic systems to enhance selectivity and reduce by-products.

Notes and Precautions

  • The selective functionalization at specific positions on the pyrazole ring requires careful control of reaction conditions.
  • Chlorination steps must be monitored to prevent over-substitution.
  • Purification typically involves recrystallization or chromatography to achieve high purity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one (Target) C₇H₉ClN₃O* ~186.62 4-Cl, 1-CH₃ (pyrazole) Enhanced lipophilicity due to Cl
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) C₁₁H₁₄BrNO₃·HCl 348.60 4-Br, 2,5-OCH₃ (phenyl) Psychoactive pyrolysis products
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride C₈H₉ClN₂O₃ 216.63 4-NO₂ (phenyl) Electron-withdrawing nitro group
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 2-OH (phenyl) Increased solubility via H-bonding
5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide C₉H₁₂N₄O₂S 240.28 Thiophene, carbohydrazide Versatile synthetic intermediate

Functional Group Impact on Properties

  • Chlorine vs.
  • Pyrazole vs. Phenyl Cores : The pyrazole ring introduces two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions absent in phenyl-based analogs like bk-2C-B. This may enhance binding to enzymatic targets (e.g., kinases) .
  • Electron-Donating vs. Withdrawing Groups: The 4-NO₂ group in the nitro analog () increases electrophilicity, whereas the 2-OH group () improves aqueous solubility via hydrogen bonding.

Biological Activity

2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H8ClN3O\text{C}_6\text{H}_8\text{ClN}_3\text{O}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These values indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus and E. coli, which are significant pathogens in clinical settings .

The mechanism through which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. This aligns with findings from other studies on similar pyrazole derivatives that have shown to disrupt bacterial growth by targeting specific enzymes or cellular processes .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against a panel of bacterial strains. The study concluded that the compound not only inhibited growth but also caused significant morphological changes in bacterial cells, suggesting a bactericidal effect rather than merely bacteriostatic .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with conventional antibiotics. The results indicated enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for development as an adjuvant therapy in treating resistant infections .

Pharmacological Potential

Given its promising antimicrobial properties, there is potential for further development of this compound as a therapeutic agent. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.

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